3-Amino-1-ethyl-1,4-dihydropyridin-4-one
Overview
Description
3-Amino-1-ethyl-1,4-dihydropyridin-4-one: is a heterocyclic compound with a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol . This compound is a derivative of dihydropyridine and has gained attention in the field of medicinal chemistry due to its potential therapeutic applications .
Mechanism of Action
Target of Action
It belongs to the class of 1,4-dihydropyridines, which are known to primarily target calcium channels .
Mode of Action
As a member of the 1,4-dihydropyridines class, it is likely to interact with its targets, the calcium channels, by inhibiting them and gradually restricting calcium influx .
Biochemical Pathways
As a 1,4-dihydropyridine derivative, it is known that these compounds affect the calcium signaling pathway, leading to various downstream effects such as vasodilation and cardiac depression .
Result of Action
Based on its classification as a 1,4-dihydropyridine, it can be inferred that its action would result in effects such as vasodilation and cardiac depression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one typically involves the reaction of ethyl acetoacetate with ammonium acetate and formaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as piperidine, and the mixture is heated to reflux for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-ethyl-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert it into different dihydropyridine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Various dihydropyridine derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
3-Amino-1-ethyl-1,4-dihydropyridin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a calcium channel blocker.
Comparison with Similar Compounds
1,4-Dihydropyridine: A well-known class of calcium channel blockers.
3-Amino-1,4-dihydropyridine: Similar structure but lacks the ethyl group.
3-Amino-1-ethylpyridine: Similar structure but lacks the dihydropyridine ring.
Uniqueness: 3-Amino-1-ethyl-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino and ethyl groups on the dihydropyridine ring enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
IUPAC Name |
3-amino-1-ethylpyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-9-4-3-7(10)6(8)5-9/h3-5H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOSETIVTHOHTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=O)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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